

Unveiling D-Mannose-13C6: A Technical Guide to its Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: D-Mannose-13C6

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and metabolic significance of **D-Mannose-13C6**. This isotopically labeled monosaccharide serves as a powerful tool in metabolic research, offering a window into the intricate pathways of cellular glycosylation and carbohydrate metabolism. This document details its physical and chemical characteristics, outlines general synthetic approaches, and illustrates its central role in metabolic flux analysis.

Chemical and Physical Properties

D-Mannose-13C6 is a stable, non-radioactive isotopologue of D-Mannose where all six carbon atoms are replaced with the ¹³C isotope. This uniform labeling allows for precise tracking and quantification of mannose metabolism in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of **D-Mannose-13C6**

Property	Value	Source
Molecular Formula	$^{13}\text{C}_6\text{H}_{12}\text{O}_6$	--INVALID-LINK--
Molecular Weight	186.11 g/mol	--INVALID-LINK--[1][2][3]
Appearance	White powder	--INVALID-LINK--
Melting Point	133 °C (literature)	--INVALID-LINK--[1]
Optical Activity	$[\alpha]_{20/D} +14.5^\circ$, c = 1 in H ₂ O	--INVALID-LINK--[1]
Isotopic Purity	≥98 atom % ^{13}C	--INVALID-LINK--[1]
Solubility	Soluble in water	--INVALID-LINK--[4]

Table 2: Spectroscopic Data of D-Mannose (Reference for **D-Mannose-13C6**)

Technique	Key Features
^{13}C NMR (H ₂ O, 125 MHz)	Chemical shifts for the six carbon atoms can be found in databases like the Human Metabolome Database. The spectrum of D-Mannose-13C6 will show complex splitting patterns due to ^{13}C - ^{13}C coupling.
Mass Spectrometry	The mass shift of M+6 compared to unlabeled D-Mannose is a key identifier.[1]

Synthesis of D-Mannose-13C6

The synthesis of uniformly ^{13}C -labeled monosaccharides like **D-Mannose-13C6** is a complex process that typically involves either chemical or chemo-enzymatic methods. While specific, detailed protocols for the synthesis of **D-Mannose-13C6** are often proprietary, the general strategies are well-established in the field of carbohydrate chemistry.

General Synthetic Approaches

Chemical and chemo-enzymatic methods are the primary routes for producing isotopically labeled monosaccharides.[5] These methods often start with smaller, readily available ^{13}C -

labeled precursors.

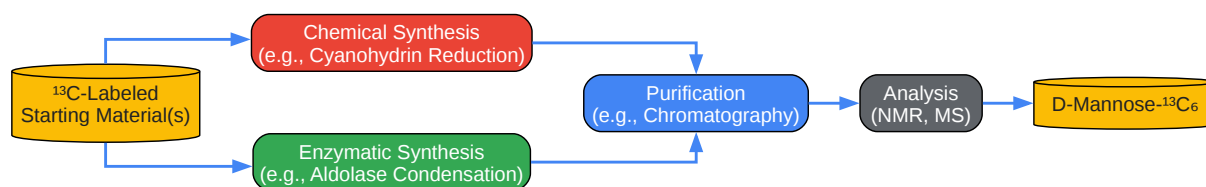
1. Chemical Synthesis:

- **Cyanohydrin Reduction (CR):** This is a classical method for elongating a sugar chain by one carbon atom.[5] By using a ^{13}C -labeled cyanide source (e.g., K^{13}CN), a ^{13}C atom can be introduced at the C1 position. Iterative cycles of this process, combined with other chemical modifications, can lead to a fully labeled hexose.
- **Molybdate-Catalyzed Epimerization (MCE):** This method allows for the interconversion of aldose epimers.[5] For instance, it can be used to convert a more readily synthesized labeled glucose derivative into the corresponding mannose derivative.

2. Chemo-enzymatic Synthesis: This approach combines the specificity of enzymes with the versatility of chemical reactions. Enzymes like aldolases can be used to form carbon-carbon bonds between ^{13}C -labeled building blocks, leading to the stereospecific synthesis of the desired sugar.

A Generalized Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of **D-Mannose- $^{13}\text{C}_6$** .



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A generalized workflow for the synthesis of **D-Mannose- $^{13}\text{C}_6$** .

Chemical Properties and Stability

D-Mannose-13C6 is chemically stable under standard laboratory conditions. As a solid, it should be stored at room temperature away from light and moisture.[3] In solution, its stability is comparable to that of unlabeled D-Mannose.

Reactivity:

- The reactivity of **D-Mannose-13C6** is essentially identical to that of natural D-Mannose. It undergoes typical carbohydrate reactions such as glycosylation, oxidation, and reduction.
- It is a combustible solid, and in a finely distributed form, it can potentially form explosive dust-air mixtures.[6]
- It may react violently with strong oxidizing agents.[6]

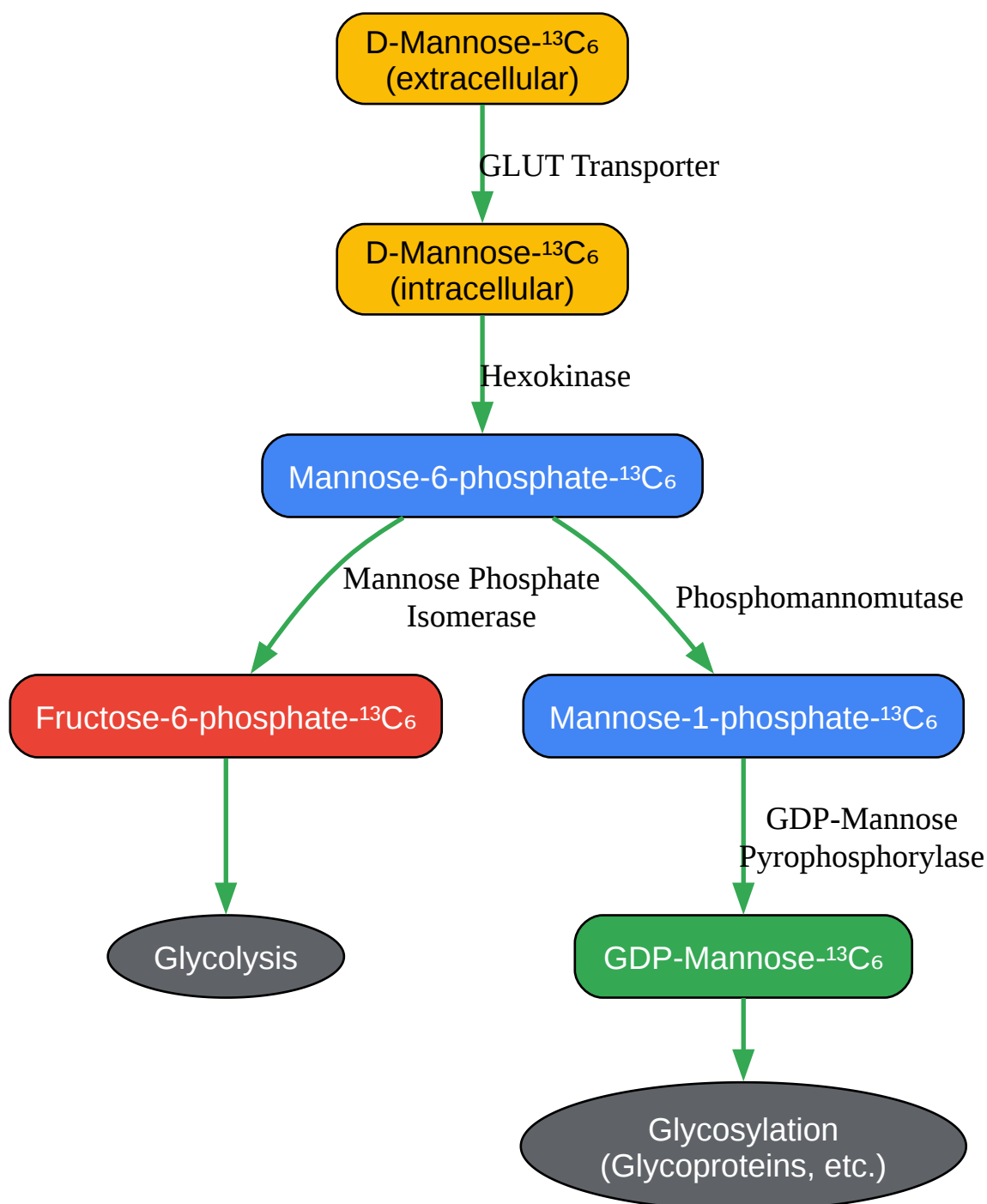
Metabolic Pathway and Applications in Research

D-Mannose plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[7] **D-Mannose-13C6** is an invaluable tracer for studying these pathways in detail.

The Metabolic Fate of D-Mannose

Once transported into the cell, D-Mannose is rapidly phosphorylated by hexokinase to form Mannose-6-phosphate. This intermediate is at a critical branch point, leading either to glycolysis or to the synthesis of activated mannose donors for glycosylation reactions.[8]

The following diagram illustrates the central metabolic pathway of D-Mannose.



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The metabolic pathway of D-Mannose.

Applications in Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions.[9] **D-Mannose-¹³C₆** is an ideal tracer for these studies. By

introducing **D-Mannose-13C6** into a biological system and analyzing the isotopic enrichment in downstream metabolites, researchers can precisely map the flow of carbon through various metabolic pathways.[10][11]

Experimental Protocol for a Typical ^{13}C -MFA Experiment:

- **Cell Culture:** Cells of interest are cultured in a defined medium.
- **Isotopic Labeling:** The cells are switched to a medium containing **D-Mannose-13C6** as the sole or a major carbon source. The culture is maintained until a metabolic and isotopic steady state is reached.
- **Metabolite Extraction:** Intracellular and extracellular metabolites are rapidly extracted from the cells.
- **Analytical Measurement:** The isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) are determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Computational Modeling:** The experimental labeling data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used to constrain a metabolic model. Computational software is then used to estimate the intracellular metabolic fluxes that best fit the experimental data.[11]

Conclusion

D-Mannose-13C6 is a critical tool for researchers in the fields of metabolism, glycobiology, and drug development. Its stable isotopic label allows for the precise and quantitative analysis of mannose metabolism and its role in complex biological systems. While its synthesis is complex, its commercial availability provides researchers with access to this powerful tracer. The ability to track the metabolic fate of mannose with high resolution using techniques like ^{13}C -MFA provides invaluable insights into cellular physiology and disease states.

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